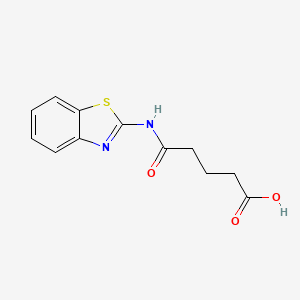

4-(Benzothiazol-2-ylcarbamoyl)-butyric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Benzothiazol-2-ylcarbamoyl)-butyric acid is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Wirkmechanismus

Target of Action

The primary target of 4-(Benzothiazol-2-ylcarbamoyl)-butyric acid is the enzyme Aldose Reductase . This enzyme plays a crucial role in the polyol pathway, a two-step process that converts glucose to fructose. When glucose levels are high, Aldose Reductase reduces glucose to sorbitol, which is then converted to fructose by sorbitol dehydrogenase .

Mode of Action

This compound interacts with Aldose Reductase, inhibiting its activity . This inhibition prevents the conversion of glucose to sorbitol, thereby disrupting the polyol pathway

Biochemical Pathways

The compound primarily affects the polyol pathway by inhibiting the action of Aldose Reductase . This pathway is particularly active when glucose levels are high, such as in individuals with diabetes. By inhibiting Aldose Reductase, this compound prevents the accumulation of sorbitol, which can cause cellular damage if levels become too high .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the drug reaches the target site, how long it stays in the body, and how it is eliminated .

Result of Action

The inhibition of Aldose Reductase by this compound can help prevent the accumulation of sorbitol, thereby potentially preventing or mitigating cellular damage associated with high glucose levels . This could have therapeutic implications for conditions such as diabetes, where glucose control is crucial .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with Aldose Reductase . .

Biochemische Analyse

Biochemical Properties

Benzothiazole derivatives have been found to exhibit significant biological activity, including anti-tubercular properties . These compounds can interact with enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions .

Cellular Effects

Benzothiazole derivatives have been shown to exhibit inhibitory effects against Mycobacterium tuberculosis, suggesting potential impacts on cellular processes .

Molecular Mechanism

Benzothiazole derivatives have been shown to interact with the target DprE1, a potential therapeutic target for anti-tubercular drugs .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzothiazol-2-ylcarbamoyl)-butyric acid typically involves the condensation of 2-aminobenzenethiol with a suitable carbonyl compound, followed by cyclization and further functionalization. One common method involves the reaction of 2-aminobenzenethiol with butyric acid derivatives under acidic or basic conditions to form the desired product. The reaction conditions may vary depending on the specific reagents and catalysts used, but common conditions include refluxing in solvents such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions have been employed to enhance the efficiency and scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Benzothiazol-2-ylcarbamoyl)-butyric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

Research indicates that compounds similar to 4-(Benzothiazol-2-ylcarbamoyl)-butyric acid act as inhibitors of leukotriene A4 hydrolase (LTA4H), which plays a crucial role in inflammatory responses. The inhibition of LTA4H can be beneficial in treating conditions such as asthma, inflammatory bowel disease, and psoriasis .

Case Study:

A study demonstrated that benzothiazole derivatives effectively reduced inflammation markers in animal models of arthritis, suggesting potential applications in chronic inflammatory diseases.

Anticancer Activity

Benzothiazole derivatives have shown promise as anticancer agents. The incorporation of benzothiazole moieties into drug designs has been linked to enhanced anticancer potency against various cancer cell lines, including leukemia and solid tumors .

Data Table: Anticancer Activity of Benzothiazole Derivatives

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 4f | Leukemia | 10 | |

| Compound 4g | Breast Cancer | 15 | |

| Compound 5 | Ovarian Cancer | 25 |

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of benzothiazole derivatives in models of neurodegenerative diseases. These compounds have been shown to inhibit monoamine oxidase (MAO) and cholinesterase (ChE), enzymes implicated in neurodegeneration and cognitive decline .

Case Study:

A series of benzothiazole–isoquinoline derivatives exhibited significant MAO-B inhibitory activity and improved cognitive functions in animal models, indicating their potential for treating Alzheimer’s disease .

Pharmacokinetics

The pharmacokinetic properties of this compound influence its bioavailability and therapeutic efficacy. Factors such as solubility, stability under physiological conditions, and interaction with biological membranes are critical for its action as a drug candidate.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(Benzothiazol-2-yl)-phenyl-β-D-galactopyranoside: Known for its fluorescent properties and β-D-galactosidase activity.

2-Arylbenzothiazoles: Versatile scaffolds with a wide range of biological and industrial applications, including antimicrobial, anticancer, and fluorescent dyeing substrates

Uniqueness

4-(Benzothiazol-2-ylcarbamoyl)-butyric acid is unique due to its specific structure, which imparts distinct chemical and biological properties.

Biologische Aktivität

4-(Benzothiazol-2-ylcarbamoyl)-butyric acid is a benzothiazole derivative that has garnered attention for its potential biological activities, particularly its interaction with the enzyme Aldose Reductase. This compound is significant due to its implications in metabolic pathways and its potential therapeutic applications, particularly in managing complications associated with diabetes.

The primary target of this compound is Aldose Reductase , an enzyme involved in the polyol pathway. This pathway converts glucose into sorbitol, which can accumulate in high glucose conditions, leading to cellular damage. By inhibiting Aldose Reductase, this compound helps prevent the accumulation of sorbitol, thereby potentially mitigating cellular damage associated with hyperglycemia .

Biochemical Pathways

The inhibition of Aldose Reductase by this compound affects several biochemical pathways:

- Polyol Pathway : Inhibition reduces sorbitol production, which is crucial in preventing diabetic complications.

- Antimicrobial Activity : Benzothiazole derivatives have shown promise against various pathogens, including Mycobacterium tuberculosis .

Research Findings

Recent studies have highlighted the compound's potential in various biological activities:

- Antitumor Activity : In vitro studies have demonstrated that benzothiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound were tested on human lung cancer cell lines (A549, HCC827, NCI-H358), showing cytotoxic effects and inhibition of cell proliferation .

- Antimicrobial Effects : The compound has been evaluated for its antimicrobial properties against both Gram-negative and Gram-positive bacteria. It has shown promising results against Escherichia coli and Staphylococcus aureus, indicating its potential as an antibacterial agent .

- Molecular Mechanism : The interaction of benzothiazole derivatives with DNA has been studied, revealing that they can intercalate into DNA or bind within the minor groove, which may contribute to their antitumor and antimicrobial activities .

Case Study 1: Antitumor Activity

In a study evaluating the antitumor effects of benzothiazole derivatives, this compound was found to have an IC50 value of approximately 6.75 μM against the A549 lung cancer cell line in a 2D culture assay. In contrast, the activity was reduced in a 3D culture model, highlighting the importance of cellular context in assessing drug efficacy .

Case Study 2: Antimicrobial Testing

Another study tested various benzothiazole derivatives for antimicrobial efficacy using broth microdilution methods. The results indicated that compounds similar to this compound exhibited significant inhibitory concentrations against S. aureus, suggesting potential clinical applications in treating bacterial infections .

Comparison with Similar Compounds

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound Name | Antitumor Activity (IC50 μM) | Antimicrobial Activity (MIC μg/mL) |

|---|---|---|

| This compound | 6.75 (A549) | 32 (S. aureus) |

| 2-Arylbenzothiazoles | Varies | Varies |

| 5-Chlorobenzothiazole derivatives | Higher than benzothiazoles | Effective against multiple strains |

Eigenschaften

IUPAC Name |

5-(1,3-benzothiazol-2-ylamino)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c15-10(6-3-7-11(16)17)14-12-13-8-4-1-2-5-9(8)18-12/h1-2,4-5H,3,6-7H2,(H,16,17)(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWJNBVIMTRPISG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.